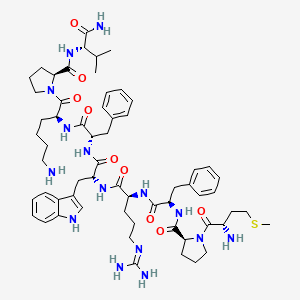

Norgestomet

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Norgestomet hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Veterinärmedizin: Es wird verwendet, um den Östrus und die Ovulation bei Rindern zu synchronisieren und so die Reproduktionseffizienz zu verbessern.

Endokrinologie: This compound wird verwendet, um die Auswirkungen von Gestagenen auf das Fortpflanzungssystem und die hormonelle Regulation zu untersuchen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Progesteronrezeptoren im Fortpflanzungssystem bindet . Diese Bindung hemmt die Freisetzung von Gonadotropin-Releasing-Hormon (GnRH) aus dem Hypothalamus, was wiederum die Sekretion von luteinisierendem Hormon (LH) und follikelstimulierendem Hormon (FSH) aus der Hypophyse reduziert . Die Reduktion des LH- und FSH-Spiegels verhindert die Ovulation und erhält die Trächtigkeit bei Rindern .

Wirkmechanismus

Target of Action

Norgestomet, also known as 11β-methyl-17-hydroxy-19-norprogesterone acetate, is a steroidal progestin . The primary targets of this compound are the progesterone receptors. In addition to the progesterone receptor, it possesses weak (micromolar) affinity for the glucocorticoid receptor . These receptors play a crucial role in various biological processes including the regulation of the menstrual cycle and pregnancy.

Mode of Action

This compound acts as a progestogen, binding to progesterone receptors and exerting similar effects as natural progesterone. It also has a weak affinity for the glucocorticoid receptor . By binding to these receptors, this compound can influence the regulation of gene expression and affect cellular proliferation and differentiation in target tissues .

Biochemical Pathways

By binding to progesterone and glucocorticoid receptors, this compound can affect the transcription of target genes, leading to changes in protein synthesis and cell function .

Pharmacokinetics

It is known that this compound is rapidly and almost completely metabolized into its active metabolites upon oral ingestion .

Result of Action

The binding of this compound to progesterone and glucocorticoid receptors leads to changes in gene expression, cellular proliferation, and differentiation. This can result in various physiological effects, such as the control of estrus and ovulation in cattle . The specific molecular and cellular effects of this compound’s action depend on the specific target tissues and cells.

Biochemische Analyse

Biochemical Properties

Norgestomet plays a significant role in biochemical reactions. It exhibits agonistic activity against progesterone receptors (PRs), with EC 50 values of 4.5 nM . This interaction with PRs is crucial for its function in controlling estrus and ovulation in cattle .

Cellular Effects

This compound influences cell function by binding to progesterone receptors, which are involved in various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism . The binding of this compound to these receptors can trigger a cascade of cellular events, leading to changes in cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with progesterone receptors . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular events that contribute to its overall effects .

Vorbereitungsmethoden

Norgestomet is synthesized through a series of chemical reactions starting from progesterone. The synthetic route involves the following steps :

Epoxidation: Progesterone undergoes an epoxidation reaction with a peroxide to form an epoxide intermediate.

Hydrolysis: The epoxide intermediate is hydrolyzed to form a diol.

Oxidation: The diol is oxidized to form a diketone.

Acetylation: The diketone undergoes acetylation to form the final product, this compound.

Industrial production methods for this compound involve optimizing these reaction conditions to achieve high yield and purity. Quantitative NMR analysis is used to determine the purity of the synthesized product .

Analyse Chemischer Reaktionen

Norgestomet unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.

Reduktion: Die Reduktion von this compound kann zu Alkohol-Derivaten führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Acetoxygruppe, um verschiedene Ester zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Peroxide für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Säurechloride für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Norgestomet ähnelt anderen synthetischen Gestagenen wie Medroxyprogesteron und Fluorogeston . this compound hat einzigartige Eigenschaften, die es potenter und oral aktiver machen als Progesteron . Es hat auch eine längere Halbwertszeit und eine bessere Bioverfügbarkeit im Vergleich zu anderen Gestagenen .

Ähnliche Verbindungen

- Medroxyprogesteron

- Fluorogeston

- Norgestimate

- Norgestrel

Die verbesserte orale Aktivität und Potenz von this compound machen es zu einem wertvollen Werkzeug in der Veterinärmedizin zur Steuerung von Fortpflanzungszyklen bei Rindern .

Eigenschaften

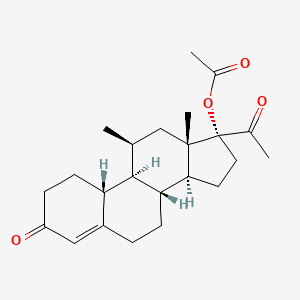

IUPAC Name |

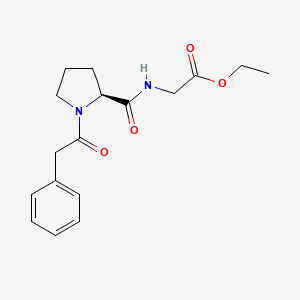

[(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13-,18-,19-,20-,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSXBCZCPVUWHT-VIFKTUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@@H](CC[C@@]2(C(=O)C)OC(=O)C)[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016491 | |

| Record name | Norgestomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25092-41-5 | |

| Record name | Norgestomet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25092-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norgestomet [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025092415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestomet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norgestomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norgestomet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORGESTOMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L33UD42X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Norgestomet?

A1: this compound is a synthetic progestin, meaning it mimics the biological activity of the naturally occurring hormone progesterone [, , , , ]. It interacts with progesterone receptors, primarily in the hypothalamus and pituitary gland, leading to suppression of gonadotropin-releasing hormone (GnRH) and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, , , ].

Q2: How does this compound impact ovarian function?

A2: By suppressing LH and FSH, this compound prevents ovulation and estrus (heat) in cows and heifers [, , , ]. This effect on the hypothalamic-pituitary-ovarian axis is temporary and reversible, with estrus typically resuming after this compound withdrawal [, , , ].

Q3: Can this compound be used to induce estrus and synchronize ovulation?

A3: Yes, this compound is widely used for estrus synchronization in cattle [, , , , , , ]. When administered for a specific duration, followed by withdrawal, it triggers a synchronized estrus and ovulation, allowing for timed artificial insemination (TAI) [, , , , ].

Q4: Does the stage of the estrous cycle at the time of this compound implantation affect its efficacy?

A4: Yes, research suggests that this compound is more effective in suppressing ovulation when implanted on Day 7 of the estrous cycle compared to later stages []. This difference in efficacy highlights the importance of considering the estrous cycle stage for optimal results.

Q5: How does this compound treatment affect follicular development?

A5: this compound treatment can lead to different follicular development patterns []. While it can maintain the dominant follicle in some cases [], it can also suppress dominant follicle growth and promote the emergence of a new follicular wave after treatment withdrawal [, ].

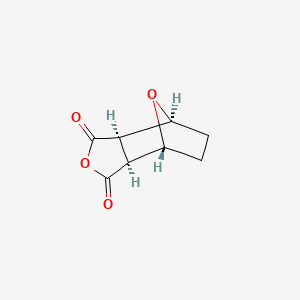

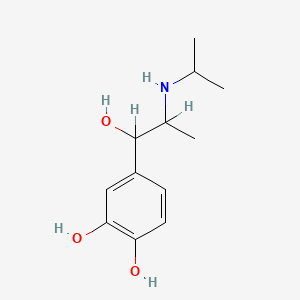

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C21H27NO3 and a molecular weight of 341.44 g/mol [].

Q7: What type of delivery systems are used for this compound in cattle?

A7: this compound is typically administered to cattle through slow-release ear implants made of either silicone or Hydron [, , ]. These implants allow for controlled release of the drug over a specific period.

Q8: Is there a difference in the release rate of this compound from silicone and Hydron implants?

A8: Yes, research indicates that while both silicone and Hydron implants release this compound in a linear declining pattern, the rate of release differs []. Hydron implants release more this compound in the initial days, while silicone implants release more in the later days of the implantation period.

Q9: How is this compound metabolized and excreted?

A9: this compound is primarily metabolized in the liver and excreted in the feces and urine [, ]. The metabolism primarily involves hepatic enzymes, and the metabolites are eliminated through both biliary and renal routes.

Q10: Does this compound treatment affect progesterone levels?

A10: Yes, this compound treatment elevates progesterone levels in cattle [, , ]. The degree and duration of elevation depend on the dose and duration of treatment.

Q11: How does this compound treatment impact LH pulsatility?

A11: this compound treatment reduces LH pulse frequency in cows [, ]. This suppression of LH pulses plays a crucial role in preventing ovulation and controlling the estrous cycle.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.